5α,6α-Epóxido de colesterol

Descripción general

Descripción

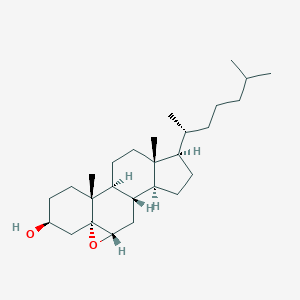

5α,6α-epoxy Cholestanol is an oxysterol and a metabolite of cholesterol produced by oxidation. 5α,6α-epoxy Cholestanol accumulates in MCF-7 breast cancer cells in a reactive oxygen species-dependent manner following tamoxifen and PBPE application and induces triacylglycerol biosynthesis by binding to liver x receptor β (LXRβ). 5α,6α-epoxy Cholestanol levels are increased in rat aorta and mesenteric artery following orchidectomy, an effect that can be prevented by a DHA-supplemented diet. Levels are also increased in post-mortem frontal and occipital cortex of patients with Alzheimer’s disease.

5α ,6α -epoxycholestanol (5α ,6α -EC) is generated by cholesterol epoxidation and is a diastereoisomer of 5β ,6β -epoxycholestanol (5β ,6β -EC).

5,6alpha-epoxy-5alpha-cholestan-3beta-ol is a 3beta-hydroxy steroid, an oxysterol and an epoxy steroid. It derives from a hydride of a 5alpha-cholestane.

Aplicaciones Científicas De Investigación

Función en patologías de la enfermedad

Los epóxidos de colesterol-5,6 (5,6-ECs), que incluyen el 5α,6α-epóxido de colesterol, se han relacionado con varias patologías, incluidos los cánceres y las enfermedades neurodegenerativas . Pueden producirse a partir del colesterol mediante varios mecanismos, incluidos las especies reactivas de oxígeno, la lipoperoxidación y las enzimas del citocromo P450 .

Punto de control metabólico

El this compound juega un papel crucial en las vías metabólicas. Existe como dos diastereoisómeros diferentes: 5,6α-EC y 5,6β-EC con diferentes destinos metabólicos . El anillo epóxido de 5,6α-EC y 5,6β-EC es muy estable y los 5,6-ECs son propensos a la hidratación por la hidrolasa de epóxido de colesterol-5,6 (ChEH) para dar colestano-3β,5α,6β-triol, que puede oxidarse aún más a oncosterona .

Producción de compuestos bioactivos

El 5,6α-EC es propenso a reacciones de conjugación química y enzimática que conducen a compuestos bioactivos como las dendrogeninas . Esto destaca la existencia de una nueva rama metabólica en la vía del colesterol centrada en el 5,6α-EC .

Toxicidad inducida por oxiesteroles

El this compound se ha incorporado en el medio de cultivo de células endoteliales arteriales humanas para estudiar la toxicidad inducida por oxiesteroles .

Reguladores no genómicos de la homeostasis del colesterol

Los oxiesteroles, incluido el this compound, son reguladores no genómicos de la homeostasis del colesterol

Mecanismo De Acción

Target of Action

The primary target of Cholesterol-5alpha,6alpha-epoxide, also known as Epoxycholesterol or Cholesterol alpha-oxide, is the Cholesterol-5,6-Epoxide Hydrolase (ChEH) . ChEH is an enzyme that is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide .

Mode of Action

Cholesterol-5alpha,6alpha-epoxide interacts with its target, ChEH, by undergoing a hydration reaction . This reaction is catalyzed by ChEH, which leads to the stereoselective conversion of cholesterol-5alpha,6alpha-epoxide into cholestane-3beta,5alpha,6beta-triol (CT) .

Biochemical Pathways

The hydration of cholesterol-5alpha,6alpha-epoxide by ChEH is a key step in a new metabolic branch on the cholesterol pathway . This pathway is centered on cholesterol-5alpha,6alpha-epoxide and leads to the production of bioactive compounds such as dendrogenins .

Result of Action

The hydration of cholesterol-5alpha,6alpha-epoxide into CT has several biological effects. These include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation . Additionally, the oxysterols produced from cholesterol-5alpha,6alpha-epoxide are non-genomic regulators of cholesterol homeostasis .

Action Environment

The action of Cholesterol-5alpha,6alpha-epoxide is influenced by various environmental factors. For instance, the presence of reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes can lead to the production of cholesterol-5alpha,6alpha-epoxide from cholesterol . .

Análisis Bioquímico

Biochemical Properties

Cholesterol-5alpha,6alpha-epoxide interacts with several enzymes and proteins. It is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide and catalyzes their stereoselective hydration into cholestane-3beta,5alpha,6beta-triol . This interaction is facilitated by the cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme that transforms epoxide containing lipids by the addition of water to give a trans-diol .

Cellular Effects

Cholesterol-5alpha,6alpha-epoxide has been linked to several pathologies including cancers and neurodegenerative diseases . It can influence cell function by modulating sphingolipid metabolism and platelet aggregation .

Molecular Mechanism

The molecular mechanism of Cholesterol-5alpha,6alpha-epoxide involves its conversion into cholestane-3beta,5alpha,6beta-triol by the action of ChEH . This conversion can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and prone to hydration by the ChEH .

Metabolic Pathways

Cholesterol-5alpha,6alpha-epoxide is involved in the cholesterol pathway . It can be produced from cholesterol by several mechanisms including reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes .

Subcellular Localization

Cholesterol-5alpha,6alpha-epoxide is an intracellular membranous enzyme localized mainly on the endoplasmic reticulum of cells . Its activity or function can be influenced by its subcellular localization .

Propiedades

IUPAC Name |

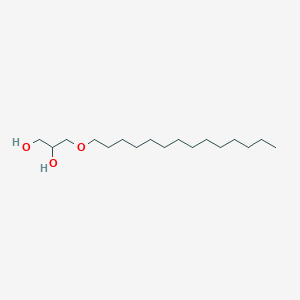

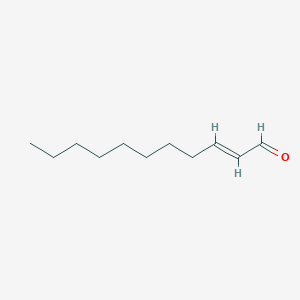

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYIJAGAEJZDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-59-6 | |

| Record name | NSC148940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)